molecular formula C18H21N7O2 B2400165 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920416-75-7

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2400165
CAS RN: 920416-75-7
M. Wt: 367.413
InChI Key: KEGTYXKHWJGIDI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors . These molecules have shown significant inhibitory effects on the growth of certain cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple ring structures including a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . Unfortunately, the specific geometric optimization of this compound’s structure isn’t detailed in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives of 1,2,4-triazole and evaluated them for antimicrobial activities. Some of these derivatives possess good to moderate activities against tested microorganisms, indicating the potential utility of this chemical structure in developing antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Agents

A series of 1,2,4-triazolo[1,5-alpha]pyrimidines derivatives, including structures with morpholine, piperidine, or piperazine moieties, were synthesized and tested for antihypertensive activity. Compounds demonstrated promising activity, suggesting the therapeutic potential of these chemical frameworks in hypertension management (Bayomi et al., 1999).

Synthesis of β-Lactam Antibiotics

Research has explored the synthesis of key intermediates for the production of β-lactam antibiotics, highlighting the importance of specific chemical structures in developing antibiotic compounds (Cainelli et al., 1998).

Antifungal and Antimicrobial Compounds

Studies have involved the synthesis of novel conazole analogues and their evaluation under various conditions for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds showed promising results in enzyme inhibitory potentials, indicating their potential application in treating diseases related to microbial infections and metabolic disorders (Mermer et al., 2018).

Future Directions

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor for cancer treatment . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more information on its safety and hazards would be beneficial.

Biochemical Analysis

Biochemical Properties

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit the GCN2 protein kinase . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

In cellular contexts, this compound has shown significant effects on cell function. It has been reported to inhibit the proliferation of certain cell lines . Furthermore, it has been found to affect cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind reversibly to USP28, directly affecting its protein levels . This binding interaction can lead to the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on cell proliferation and apoptosis induction are significant .

Metabolic Pathways

Given its inhibitory activity against GCN2 protein kinase , it may influence the metabolic pathways regulated by this enzyme.

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-3-27-15-6-4-14(5-7-15)25-18-16(21-22-25)17(19-12-20-18)24-10-8-23(9-11-24)13(2)26/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGTYXKHWJGIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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